2-(4-Chlorophenyl)thiophene
Overview
Description
2-(4-Chlorophenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing a sulfur atomThiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Mechanism of Action
Target of Action
2-(4-Chlorophenyl)thiophene is a thiophene-based analog that has been the subject of interest for many scientists due to its potential as a biologically active compound . .
Mode of Action
It’s known that thiophene derivatives, in general, exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Biochemical Pathways
Thiophene derivatives, including this compound, are known to be involved in a variety of biochemical pathways due to their broad spectrum of biological activities . .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)thiophene can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 4-chlorophenylboronic acid and 2-bromothiophene are used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide .
Another method involves the direct arylation of thiophene with 4-chloroiodobenzene. This reaction is catalyzed by a palladium complex and requires a base, such as cesium carbonate, in a polar aprotic solvent like N,N-dimethylacetamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)thiophene undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)thiophene has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiophene: Lacks the chlorine substituent on the phenyl ring, resulting in different chemical and biological properties.
2-(4-Bromophenyl)thiophene: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
2-(4-Methylphenyl)thiophene:
Uniqueness
2-(4-Chlorophenyl)thiophene is unique due to the presence of the chlorine atom on the phenyl ring, which enhances its reactivity and allows for specific interactions in biological and electronic applications. The chlorine substituent can influence the compound’s electronic properties, making it suitable for use in advanced materials and drug development .
Properties
IUPAC Name |
2-(4-chlorophenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEWBNFDFWXRLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474946 | |
Record name | 2-(4-chlorophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40133-23-1 | |
Record name | 2-(4-Chlorophenyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40133-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-chlorophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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